![molecular formula C14H21NO2 B12583134 4-[4-(tert-Butylamino)butyl]cyclohexa-3,5-diene-1,2-dione CAS No. 646520-37-8](/img/structure/B12583134.png)
4-[4-(tert-Butylamino)butyl]cyclohexa-3,5-diene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(tert-Butylamino)butyl]cyclohexa-3,5-diene-1,2-dione is an organic compound with the molecular formula C14H21NO2 It is known for its unique structure, which includes a cyclohexa-3,5-diene-1,2-dione core substituted with a tert-butylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(tert-Butylamino)butyl]cyclohexa-3,5-diene-1,2-dione typically involves the reaction of 4,6-di-tert-butyl-3-nitrocyclohexa-3,5-diene-1,2-dione with secondary amines such as piperidine, morpholine, or 1-methylpiperazine in isopropanol. This reaction proceeds via Michael addition and ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanisms, forming a mixture of products .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, time, and solvent choice is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(tert-Butylamino)butyl]cyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione moiety to diol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the tert-butylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, diol derivatives, and various substituted cyclohexadiene compounds.
Scientific Research Applications
4-[4-(tert-Butylamino)butyl]cyclohexa-3,5-diene-1,2-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[4-(tert-Butylamino)butyl]cyclohexa-3,5-diene-1,2-dione involves its interaction with molecular targets such as enzymes. For instance, it inhibits the enzyme tyrosinase, which is involved in the synthesis of melanin. This inhibition occurs through competitive binding at the enzyme’s active site, preventing the oxidation of phenolic substrates .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylcyclohexa-3,5-diene-1,2-dione: This compound shares a similar cyclohexadiene core but lacks the tert-butylamino group.
2-tert-Butylcyclohexa-2,5-diene-1,4-dione: Another related compound with a different substitution pattern on the cyclohexadiene ring.
Uniqueness
4-[4-(tert-Butylamino)butyl]cyclohexa-3,5-diene-1,2-dione is unique due to the presence of the tert-butylamino group, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
646520-37-8 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
4-[4-(tert-butylamino)butyl]cyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)15-9-5-4-6-11-7-8-12(16)13(17)10-11/h7-8,10,15H,4-6,9H2,1-3H3 |
InChI Key |
VVAFZEIERWEFSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCCCCC1=CC(=O)C(=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


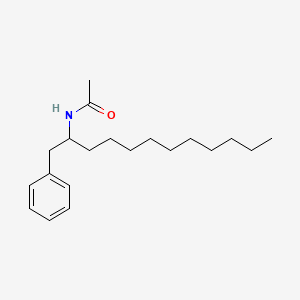
![N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-4-ethylbenzamide](/img/structure/B12583064.png)
![2,5-Bis[3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-ylidene]cyclopentan-1-one](/img/structure/B12583071.png)
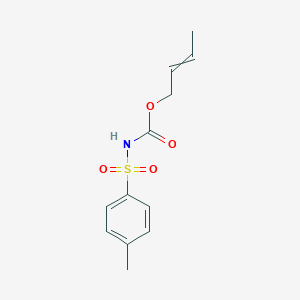
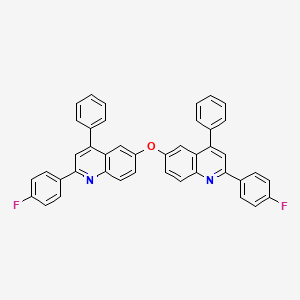
![4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B12583103.png)
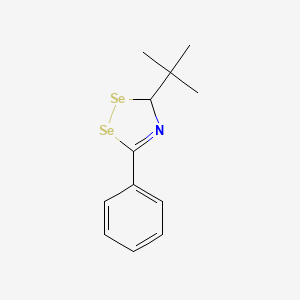
![2-Thia-1-azabicyclo[4.1.0]heptane, 2,2-dioxide](/img/structure/B12583114.png)
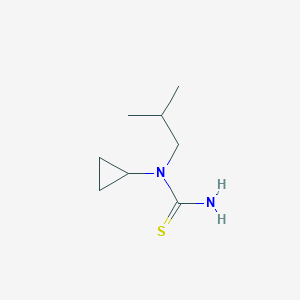

![2-Propenamide, 2-(acetylamino)-N-[2-(4-hydroxyphenyl)ethyl]-](/img/structure/B12583133.png)
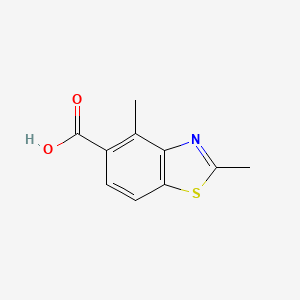
![2-{4-[(7-Chloro-8-methoxyquinolin-2-yl)oxy]phenoxy}propanoic acid](/img/structure/B12583142.png)
![N-Ethyl-N-{[2-(2-methoxyethoxy)ethoxy]methyl}ethanamine](/img/structure/B12583144.png)
